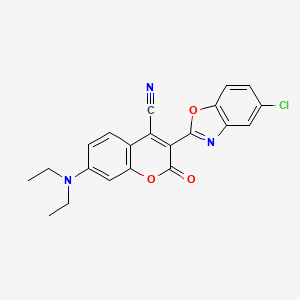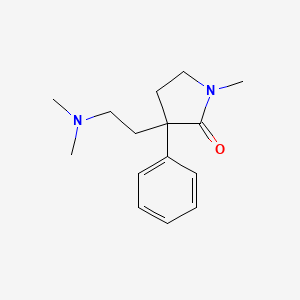
5-Heptyl-3-methyl-2-pentylfuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Heptyl-3-methyl-2-pentylfuran is an organic compound with the molecular formula C17H30O. It belongs to the class of furan derivatives, which are known for their diverse chemical properties and applications. This compound is characterized by a furan ring substituted with heptyl, methyl, and pentyl groups, making it a unique structure in the realm of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Heptyl-3-methyl-2-pentylfuran can be achieved through the isomerization of β-alkynyl allylic alcohols catalyzed by silver nitrate on silica gel . The process involves several steps:
Preparation of 2-Bromo-1-octen-3-ol: This intermediate is synthesized by reacting 1-octyn-3-ol with hydrogen bromide in the presence of tetraethylammonium bromide.
Formation of 7-Methylene-8-hexadecyn-6-ol: The intermediate is then reacted with dichlorobis(triphenylphosphine)palladium(II) and copper(I) iodide in diethylamine to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity reagents.
Chemical Reactions Analysis
Types of Reactions
5-Heptyl-3-methyl-2-pentylfuran undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: Hydrogenation of the furan ring can lead to tetrahydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Electrophilic reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Halogenated furans and other substituted products.
Scientific Research Applications
5-Heptyl-3-methyl-2-pentylfuran has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Heptyl-3-methyl-2-pentylfuran involves its interaction with various molecular targets and pathways. The furan ring can participate in electron transfer reactions, making it a potential antioxidant. Additionally, its hydrophobic alkyl chains allow it to interact with lipid membranes, potentially affecting membrane fluidity and function .
Comparison with Similar Compounds
Similar Compounds
2-Pentylfuran: Known for its use as a flavoring agent and its presence in thermally processed foods.
3-Methylfuran: Another furan derivative with applications in flavor and fragrance industries.
5-Heptylfuran: Similar structure but lacks the additional methyl and pentyl substitutions.
Uniqueness
5-Heptyl-3-methyl-2-pentylfuran is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and physical properties. This makes it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
170233-67-7 |
|---|---|
Molecular Formula |
C17H30O |
Molecular Weight |
250.4 g/mol |
IUPAC Name |
5-heptyl-3-methyl-2-pentylfuran |
InChI |
InChI=1S/C17H30O/c1-4-6-8-9-11-12-16-14-15(3)17(18-16)13-10-7-5-2/h14H,4-13H2,1-3H3 |
InChI Key |
USLSHTRZCWBJPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=CC(=C(O1)CCCCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(2,6-Dimethylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12916802.png)

![2-{[(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}furan](/img/structure/B12916822.png)


![3-Pyrrolidinamine, N-[(2-chlorophenyl)methyl]-N-propyl-, (3S)-](/img/structure/B12916829.png)
![4-{[9-(Hydroxymethyl)-9h-purin-6-yl]sulfanyl}but-2-yn-1-ol](/img/structure/B12916832.png)
![(3S)-N-butyl-N-[(2,4-dichlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12916842.png)

![3-[4-(Acetyloxy)-2-(prop-1-en-2-yl)-2,3-dihydro-1-benzofuran-5-carbonyl]-5,6-dimethoxy-1-benzofuran-2-carboxylic acid](/img/structure/B12916858.png)
![3-Methyl-3H-imidazo[4,5-d][1,2,3]triazin-4-amine](/img/structure/B12916863.png)


